molecular formula C20H18N2O4S B498624 1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-75-6

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B498624
CAS RN: 438488-75-6
M. Wt: 382.4g/mol
InChI Key: NAZKAVKQESNSNR-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods to synthesize complex organic structures, including indole and quinazoline derivatives, that are foundational for further pharmacological and material science applications. For instance, the synthesis of indolocarbazoles, a class of compounds with significant biological activity, utilizes related chemical processes. These methodologies often involve intricate reactions that highlight the compound's utility as a building block for more complex molecules, contributing significantly to synthetic organic chemistry (Magnus et al., 1983; Kargina et al., 2013).

Material Science Applications

In the realm of material science, derivatives of this compound have been explored for their potential in creating high-performance, flame-retardant, and transparent epoxy thermosets. These applications demonstrate the compound's versatility beyond pharmaceuticals, showcasing its potential in creating advanced materials with desirable physical properties (Lin et al., 2016).

Biological and Pharmacological Research

While avoiding specifics on drug use and side effects, it's noteworthy that sulfonamide derivatives, which include the discussed compound, have been extensively studied for their biological activities. These studies have led to insights into the design of molecules with potential therapeutic benefits. The research has spanned from understanding the molecular basis of their interactions with biological targets to evaluating their efficacy in various models (Irshad et al., 2016; Banerjee et al., 2005).

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-ethyl-N-(3-methoxyphenyl)-2-oxobenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-22-17-10-11-18(15-8-5-9-16(19(15)17)20(22)23)27(24,25)21-13-6-4-7-14(12-13)26-2/h4-12,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZKAVKQESNSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)OC)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

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